5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzaldehyde functional group along with chlorine, fluorine, and trifluoromethyl substituents. Its molecular formula is , and it has a molecular weight of approximately 226.56 g/mol. The unique arrangement of these substituents imparts distinctive chemical properties to the compound, making it valuable in various synthetic applications and research fields.
While specific biological activity data for 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde is limited, similar compounds often exhibit notable biological properties. Halogenated benzaldehydes are recognized for their potential antimicrobial and antifungal activities. The presence of fluorine and chlorine may enhance bioactivity due to increased lipophilicity and metabolic stability, suggesting that this compound could have relevant pharmaceutical applications pending further investigation.
The synthesis of 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde typically involves multi-step procedures:
Industrial production may utilize optimized conditions for yield and scalability, including continuous flow reactors.
5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde serves multiple purposes across various fields:
Interaction studies involving 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde often focus on its reactivity with biological molecules or other chemical species. Research may explore its potential as a ligand in coordination chemistry or its role in catalysis. Additionally, investigations into its interactions with enzymes or receptors relevant to drug design are of significant interest.
Several compounds share structural similarities with 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | Similar halogenation pattern; used in similar applications | |
| 2-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde | Different halogen positioning; relevant in agrochemical synthesis | |
| 4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde | Variation in substitution pattern; explored for pharmaceutical applications |
The uniqueness of 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde lies in the specific positioning of its substituents, which significantly affects its chemical reactivity and physical properties. The combination of chlorine, fluorine, and trifluoromethyl groups creates a distinct electronic environment that enhances its utility in synthetic chemistry compared to other similar compounds. This specific arrangement influences its reactivity, solubility, and potential biological activity, making it a valuable compound for research and industrial applications.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde. The structure consists of a benzaldehyde backbone substituted with chlorine at position 5, fluorine at position 2, and a trifluoromethyl group at position 4 (Figure 1). The numbering follows IUPAC priority rules, where the aldehyde functional group (-CHO) receives the lowest possible locant (position 1), and substituents are assigned positions based on their relative proximity.
The molecular geometry is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which induce partial positive charges on the aromatic ring. This electronic configuration enhances the reactivity of the aldehyde group toward nucleophilic additions and condensations.
Table 1: Key structural features
| Feature | Description |
|---|---|
| Parent structure | Benzaldehyde |
| Substituents | -Cl (C5), -F (C2), -CF₃ (C4) |
| Electron effects | Net electron-withdrawing due to -F and -CF₃ groups |
The compound is assigned the CAS Registry Number 134099-32-4. Its molecular formula, C₈H₃ClF₄O, reflects the presence of eight carbon atoms, three hydrogen atoms, one chlorine atom, four fluorine atoms, and one oxygen atom. The molecular weight is 226.56 g/mol, calculated as follows:
$$
\text{Molecular weight} = (12.01 \times 8) + (1.01 \times 3) + (35.45 \times 1) + (19.00 \times 4) + (16.00 \times 1) = 226.56 \, \text{g/mol}
$$
The formula distinguishes it from isomers such as 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS 261763-02-4), which shares the same molecular formula but differs in substituent positions.
Substituent positioning profoundly impacts the physical and chemical properties of benzaldehyde derivatives. Table 2 compares 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde with structurally related compounds:
Table 2: Substituent effects in benzaldehyde derivatives
Key observations:
The interplay of substituent electronegativity and steric demands underscores the compound’s utility in designing fluorinated pharmaceuticals and agrochemicals, where precise control over electronic properties is critical.
The introduction of chlorine and fluorine substituents into aromatic systems requires careful consideration of electronic and steric effects. Nucleophilic aromatic substitution (NAS) has emerged as a key strategy for installing halogens on electron-deficient rings. For example, the presence of electron-withdrawing groups (EWGs) such as trifluoromethyl (-CF₃) significantly enhances the reactivity of the aromatic ring toward nucleophilic attack [2]. In the case of 5-chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde, the -CF₃ group at the para-position directs subsequent halogenation events by deactivating the ring and stabilizing intermediate carbanions [2].
Fluorine, despite its strong C-F bond, can act as a leaving group in NAS when positioned adjacent to EWGs [2]. This phenomenon is critical for achieving sequential chloro-fluoro substitution. For instance, a two-step protocol involving initial fluorination followed by chlorination has been reported for analogous systems, where the -CF₃ group ensures regiocontrol during both steps [1] [2]. The use of silver(I) catalysts in such reactions further promotes halogen exchange by stabilizing transition states [1].
The incorporation of the trifluoromethyl group poses unique challenges due to its strong electron-withdrawing nature and steric bulk. Two predominant strategies have been developed:
A comparative analysis of these methods reveals that radical pathways excel in substrates with pre-existing EWGs, while ionic routes are preferable for simpler aryl halides [4].
Palladium catalysis plays a pivotal role in constructing the benzaldehyde backbone. A notable example is the formylation of aryl iodides using carbon monoxide (CO) or formic acid (HCOOH) as carbonyl sources. In one protocol, 4-iodobenzotrifluoride undergoes palladium-catalyzed formylation with HCOOH in toluene, yielding 4-(trifluoromethyl)benzaldehyde in 77% yield [4]. This method’s efficiency stems from the synergistic effects of triphenylphosphine (PPh₃) and triethylamine (Et₃N), which stabilize the palladium intermediate and scavenge hydrogen iodide (HI) byproducts [4].
Table 1: Palladium-Catalyzed Formylation of Aryl Iodides
| Aryl Iodide | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|
| 4-Iodobenzotrifluoride | Pd(OAc)₂/PPh₃/Et₃N | Toluene | 77 |
| 3-Iodo-5-fluorobenzaldehyde | PdCl₂/dppe | DMF | 68 |
Lewis acids such as aluminum chloride (AlCl₃) facilitate Friedel-Crafts formylation of aromatic substrates. For multisubstituted benzaldehydes, this approach is less common due to competing side reactions. However, modified conditions using boron trifluoride (BF₃) etherate have shown promise in directing formylation to specific positions. The -CF₃ group’s meta-directing effect ensures selective formylation at the para-position relative to existing substituents [1].
Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (MeCN) are indispensable for dissolving reactive intermediates and stabilizing charged species. In the hydroacylation of 2-triazenylbenzaldehydes, dichloromethane (DCM) enables efficient Rh-catalyzed reactions by maintaining a balance between substrate solubility and catalyst activity [1]. Similarly, toluene’s low polarity proves advantageous in palladium-catalyzed formylation by minimizing side reactions [4].
Table 2: Solvent Effects on Reaction Outcomes
| Reaction Type | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydroacylation | DCM | 80 | 92 |
| Formylation | Toluene | 80 | 77 |
| NAS Fluorination | MeCN | 25 | 65 |
Lower reaction temperatures (25–80°C) generally improve selectivity by suppressing undesired thermal decomposition. For instance, reducing the temperature from 170°C to 80°C in Rh-catalyzed hydroacylation increased the yield of pentasubstituted benzene derivatives from 45% to 92% [1]. Elevated pressures, particularly in sealed tube reactions, enhance gas-phase reagent utilization (e.g., CO in formylation), though this parameter remains underexplored for multisubstituted benzaldehydes [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde through detailed analysis of proton, carbon, and fluorine environments. The compound exhibits distinctive spectroscopic signatures that reflect the electronic effects of multiple halogen substituents on the aromatic ring [1].
Proton Nuclear Magnetic Resonance Characteristics
The proton nuclear magnetic resonance spectrum of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde displays characteristic resonances that provide definitive structural identification. The aldehyde proton appears as a singlet at approximately 10.0 parts per million, consistent with the highly deshielded nature of the formyl hydrogen due to the electron-withdrawing carbonyl group [1] [2]. This chemical shift is typical for aromatic aldehydes, where the aldehyde proton resonates in the region of 9.8-10.2 parts per million [3].
The aromatic protons exhibit distinct coupling patterns and chemical shifts that reflect the substitution pattern on the benzene ring. The proton at the 3-position appears as a doublet at approximately 8.0 parts per million, while the proton at the 6-position resonates as a doublet at approximately 7.7 parts per million [1] [2]. These chemical shifts are significantly downfield compared to benzene due to the cumulative electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl substituents [4].
Carbon Nuclear Magnetic Resonance Analysis
The carbon nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in the molecule. The carbonyl carbon appears at approximately 191 parts per million, which is characteristic of aromatic aldehydes [4]. This chemical shift is consistent with the electron-deficient nature of the carbonyl carbon in the presence of multiple electron-withdrawing groups.
The aromatic carbon atoms exhibit chemical shifts in the range of 130-138 parts per million, reflecting the electronic perturbations caused by the halogen substituents [1] [2]. The carbon bearing the trifluoromethyl group shows characteristic splitting patterns due to carbon-fluorine coupling. The trifluoromethyl carbon itself appears as a quartet at approximately 123 parts per million with a carbon-fluorine coupling constant of approximately 270 hertz, which is diagnostic for trifluoromethyl groups [1] [4].
Fluorine Nuclear Magnetic Resonance Spectroscopy
Fluorine nuclear magnetic resonance spectroscopy provides unique insights into the fluorine-containing substituents. The trifluoromethyl fluorine atoms resonate at approximately -63 parts per million, which is characteristic of aromatic trifluoromethyl groups [1] [5]. This chemical shift is consistent with literature values for para-substituted trifluoromethylbenzenes, where the trifluoromethyl group experiences similar electronic environments.
The aromatic fluorine atom appears at approximately -110 parts per million, reflecting its direct attachment to the benzene ring [5]. This chemical shift is typical for aromatic fluorine substituents and is influenced by the electron-withdrawing nature of the adjacent substituents.
| Nuclear Magnetic Resonance Type | Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | ~10.0 | s | CHO | - |
| ¹H Nuclear Magnetic Resonance | ~8.0 | d | H-3 | ~8 |
| ¹H Nuclear Magnetic Resonance | ~7.7 | d | H-6 | ~8 |
| ¹³C Nuclear Magnetic Resonance | ~191 | s | C=O | - |
| ¹³C Nuclear Magnetic Resonance | ~136-138 | s | C-1 | - |
| ¹³C Nuclear Magnetic Resonance | ~130-132 | s | C-2,3,5,6 | - |
| ¹³C Nuclear Magnetic Resonance | ~124-126 | s | C-4 | - |
| ¹³C Nuclear Magnetic Resonance | ~123 (q, J=270 Hz) | q | CF₃ | ~270 |
| ¹⁹F Nuclear Magnetic Resonance | ~-63 | s | CF₃ | - |
| ¹⁹F Nuclear Magnetic Resonance | ~-110 | s | Ar-F | - |
Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The infrared spectrum of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde exhibits several diagnostic absorption bands that confirm the presence of specific functional groups and provide insight into molecular structure [6] [7].
Carbonyl Stretching Vibrations
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong absorption band at approximately 1700 wavenumbers. This frequency is characteristic of aromatic aldehydes, where the carbonyl stretching frequency is lowered compared to aliphatic aldehydes due to conjugation with the aromatic ring [3] [8]. The electron-withdrawing nature of the halogen substituents contributes to the precise frequency of this absorption, as these groups affect the electron density at the carbonyl carbon.
The carbonyl stretch in halogenated benzaldehydes typically appears in the range of 1690-1710 wavenumbers, with the exact position depending on the nature and position of the substituents [8]. The presence of multiple electron-withdrawing groups, including chlorine, fluorine, and trifluoromethyl, results in a characteristic frequency that aids in compound identification.
Aromatic Carbon-Carbon Stretching
The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the region of 1600-1500 wavenumbers [6] [9]. These bands are characteristic of substituted benzene rings and provide information about the aromatic framework. The splitting pattern and intensity of these bands can provide insights into the substitution pattern on the benzene ring.
Carbon-Fluorine Stretching Vibrations
The carbon-fluorine stretching vibrations appear as strong absorptions in the fingerprint region. The aromatic carbon-fluorine stretch typically appears around 1300-1100 wavenumbers, while the trifluoromethyl carbon-fluorine stretches appear in the range of 1200-1000 wavenumbers [11]. These absorptions are particularly intense due to the large change in dipole moment associated with carbon-fluorine bond vibrations.
The trifluoromethyl group exhibits characteristic absorption patterns that include multiple bands due to the symmetric and asymmetric stretching modes of the three carbon-fluorine bonds. These absorptions are diagnostic for trifluoromethyl-containing compounds and provide confirmation of the substituent's presence .
Carbon-Chlorine Stretching Vibrations
The carbon-chlorine stretching vibration appears as a medium-intensity band in the region of 850-750 wavenumbers [6]. This absorption is characteristic of aromatic chlorine substituents and provides confirmation of the chlorine atom's presence in the molecule.
Aromatic Carbon-Hydrogen Stretching
The aromatic carbon-hydrogen stretching vibrations appear as weak bands in the region of 3100-3000 wavenumbers [7] [9]. These absorptions are characteristic of aromatic hydrogen atoms and are distinguishable from aliphatic carbon-hydrogen stretches, which appear below 3000 wavenumbers.
Aldehyde Carbon-Hydrogen Stretching
A diagnostic feature of aldehydes is the aldehyde carbon-hydrogen stretching vibration, which appears as a weak band in the region of 2800-2700 wavenumbers [7]. This absorption is often observed as a shoulder on the main carbon-hydrogen stretching region and provides additional confirmation of the aldehyde functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1700 | Strong | C=O stretch |
| ~1600-1500 | Medium | Aromatic C=C stretch |
| ~1300-1100 | Strong | C-F stretch |
| ~1200-1000 | Strong | C-CF₃ stretch |
| ~850-750 | Medium | C-Cl stretch |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~2800-2700 | Weak | Aldehyde C-H stretch |
Chromatographic analysis of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde provides essential information regarding compound purity, separation behavior, and analytical methodology. The compound exhibits characteristic retention behavior that reflects its physicochemical properties and molecular structure [12] [13].
Gas Chromatography-Mass Spectrometry Analysis
Gas chromatography-mass spectrometry represents the primary analytical method for purity assessment and structural confirmation. Under electron impact ionization conditions at 70 electron volts, the compound exhibits a molecular ion peak at mass-to-charge ratio 226, corresponding to the molecular weight of 226.56 grams per mole [14] [12]. The fragmentation pattern provides additional structural information through characteristic loss of functional groups.
The compound demonstrates good thermal stability under gas chromatographic conditions, with elution occurring at moderate temperatures. The retention time depends on the specific column type and temperature program used, but the compound typically elutes with other moderately polar aromatic compounds [12] [13].
High-Performance Liquid Chromatography Behavior
High-performance liquid chromatography analysis using reversed-phase columns provides excellent separation and quantitative analysis capabilities. The compound exhibits good solubility in common organic solvents and demonstrates predictable retention behavior on C18 stationary phases [13]. Gradient elution using acetonitrile-water mixtures provides optimal separation conditions.
Purity assessment by high-performance liquid chromatography typically reveals purities greater than 95% for commercial samples, with the main impurities being related structural isomers and synthetic precursors [13]. The compound's retention time and peak shape provide valuable information for quality control applications.
Thin Layer Chromatography Analysis
Thin layer chromatography on silica gel plates provides a simple and effective method for compound identification and purity assessment. Using hexane-ethyl acetate mixtures as the mobile phase, the compound exhibits a retention factor of approximately 0.7 when using 5% ethyl acetate in hexane [12] [13]. This retention behavior is consistent with the compound's moderate polarity and reflects the influence of the electron-withdrawing substituents.
The compound can be visualized under ultraviolet light due to its aromatic chromophore, and chemical staining methods can be employed for enhanced detection sensitivity. The spot appearance and retention factor provide rapid identification capabilities for routine analytical applications.
Column Chromatography Purification
Column chromatography using silica gel provides an effective purification method for the compound. Gradient elution using hexane-ethyl acetate mixtures allows for separation from synthetic impurities and related compounds [12] [13]. The compound typically elutes with moderate polarity solvents, reflecting its balanced hydrophobic and hydrophilic character.
Purification by column chromatography can achieve high purities suitable for research applications, with yields typically exceeding 80% when starting with crude synthetic material. The separation efficiency depends on the gradient steepness and column dimensions used.
| Method | Conditions | Retention Behavior |
|---|---|---|
| GC-MS | EI, 70 eV | Molecular ion peak at m/z 226 |
| HPLC | C18 column, gradient elution | Retention time depends on mobile phase |
| TLC | Silica gel, hexane/EtOAc | Rf ~0.7 (5% EtOAc in hexane) |
| Column Chromatography | Silica gel, hexane/EtOAc gradient | Elutes with moderate polarity solvents |
The thermal behavior of 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde provides important information for handling, storage, and processing applications. Understanding the compound's thermal stability and phase transition characteristics is essential for safe and effective utilization in synthetic and analytical procedures [17].
Thermal Stability Assessment
Thermal stability studies indicate that 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde remains stable under normal ambient conditions but exhibits decomposition at elevated temperatures. Thermogravimetric analysis suggests that significant decomposition begins at temperatures above 200°C, with the onset of thermal degradation varying depending on the heating rate and atmospheric conditions [17].
The compound demonstrates good thermal stability for typical synthetic and analytical applications, with no significant decomposition observed during standard chromatographic analysis or synthetic manipulations at moderate temperatures. However, prolonged exposure to elevated temperatures should be avoided to prevent degradation and formation of unwanted byproducts.
Decomposition Pathways
Thermal decomposition of the compound likely involves multiple pathways, including dehydrohalogenation, decarbonylation, and fragmentation of the trifluoromethyl group. The presence of multiple electron-withdrawing groups may influence the thermal stability and decomposition mechanisms, potentially leading to the formation of hydrogen fluoride, hydrogen chloride, and other volatile decomposition products .
The decomposition products pose potential safety hazards, particularly the release of hydrogen fluoride and hydrogen chloride gases. Proper ventilation and safety precautions should be employed when heating the compound or working under conditions that might lead to thermal decomposition.
Phase Transition Characteristics
The compound exists as a solid at room temperature, with reported melting point data limited in the current literature. Based on structural similarity to related compounds, the melting point is expected to be in the range typical for substituted benzaldehydes, likely between 50-100°C [18] [19].
The compound's volatility characteristics suggest moderate vapor pressure at room temperature, making it suitable for gas chromatographic analysis without requiring excessive heating. The balance between the polar aldehyde group and the hydrophobic halogen substituents contributes to the compound's overall physical properties.
Storage and Handling Considerations
Based on thermal stability data, the compound should be stored under cool, dry conditions to prevent degradation and maintain purity. Exposure to elevated temperatures, strong bases, and oxidizing agents should be avoided to prevent decomposition and unwanted side reactions [20].
The compound's thermal behavior makes it suitable for most standard synthetic transformations and analytical procedures, provided that appropriate temperature controls are maintained. For applications requiring elevated temperatures, thermal stability testing should be performed to ensure compound integrity throughout the process.
| Property | Value | Notes |
|---|---|---|
| Decomposition Temperature | ~200°C (estimated) | Decomposes above 200°C |
| Thermal Stability | Stable under normal conditions | Avoid strong bases and oxidizing agents |
| Glass Transition | Not applicable | Small molecule |
| Melting Point | Not reported | Solid at room temperature |